4-Hydroxyundecenal

Description

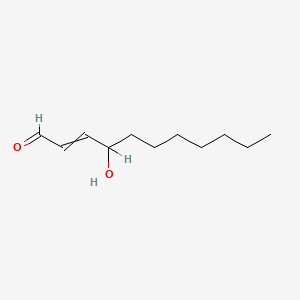

4-Hydroxyundecenal (4-HUdE) is a 4-hydroxylated, 2,3-trans-unsaturated aldehyde generated during lipid peroxidation (LPO) of ω-9 polyunsaturated fatty acids (PUFAs) such as oleic acid . It belongs to a broader class of cytotoxic aldehydes formed under oxidative stress, alongside compounds like 4-hydroxynonenal (HNE) and malondialdehyde (MDA). While quantitatively less abundant than HNE, 4-HUdE has been implicated in cellular damage due to its electrophilic reactivity and ability to form adducts with proteins and DNA .

Properties

CAS No. |

29343-58-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

4-hydroxyundec-2-enal |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3 |

InChI Key |

NJTMUAIJWHYHAO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C=CC=O)O |

Canonical SMILES |

CCCCCCCC(C=CC=O)O |

Synonyms |

4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |

Origin of Product |

United States |

Comparison with Similar Compounds

Sources :

Formation Pathways

- 4-HUdE : Derived from ω-9 PUFAs (e.g., oleic acid) via peroxidation .

- HNE : Dominant product of ω-6 PUFA (e.g., arachidonic acid) oxidation, formed in concentrations up to 80-fold higher than 4-HUdE .

- HHE: Generated from ω-3 PUFAs (e.g., docosahexaenoic acid) .

- MDA : Ubiquitous but less toxic; formed from all PUFAs with ≥3 double bonds .

Chemotactic Properties

4-HUdE exhibits neutrophil chemotactic activity, though weaker than 4-hydroxyoctenal and HNE. Notably, hydroxyalkenals lack chemokinetic effects, suggesting their chemotaxis is mediated by unique receptor interactions rather than random cell movement .

Genotoxicity and Mutagenicity

- HNE: Most potent genotoxic agent in the group, inducing DNA adducts, chromosomal aberrations, and micronuclei at low concentrations .

- 4-HUdE: Demonstrates lower genotoxicity compared to HNE. Studies show it induces sister chromatid exchanges (SCEs) only at higher concentrations .

- MDA : Minimal direct mutagenicity but serves as a biomarker for oxidative stress .

Mechanistic Insight : The hydroxyl group and α,β-unsaturated aldehyde moiety are critical for reactivity. Chain length influences membrane permeability and adduct formation efficiency .

Quantitative and Pathological Relevance

| Parameter | 4-HUdE | HNE | MDA |

|---|---|---|---|

| Typical Concentration | Low (ng/g tissue) | Moderate (µM range) | High (µM–mM range) |

| Pathological Role | Minor contributor to ω-9 PUFA-derived toxicity | Major player in neurodegeneration, cancer, and atherosclerosis | Biomarker for oxidative damage |

| Electrophilicity | Moderate | High | Low |

Key Finding : Despite lower abundance, HNE’s high electrophilicity and reactivity make it more toxicologically significant than 4-HUdE or MDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.